1-(Pyrrolidin-1-ylsulfonyl)-4-tosylpiperazine
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Overview
Description
1-(Pyrrolidin-1-ylsulfonyl)-4-tosylpiperazine is a complex organic compound that features both pyrrolidine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4-tosylpiperazine typically involves the reaction of piperazine with tosyl chloride to form 4-tosylpiperazine. This intermediate is then reacted with pyrrolidine-1-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-ylsulfonyl)-4-tosylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and various substituted piperazine derivatives.
Scientific Research Applications
1-(Pyrrolidin-1-ylsulfonyl)-4-tosylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylsulfonyl)-4-tosylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperazine derivatives: Compounds with the piperazine ring are also studied for their medicinal properties.
Sulfonyl compounds: These compounds contain the sulfonyl group and are known for their diverse chemical reactivity.
Uniqueness: 1-(Pyrrolidin-1-ylsulfonyl)-4-tosylpiperazine is unique due to the combination of the pyrrolidine and piperazine rings with the sulfonyl and tosyl groups. This unique structure imparts specific chemical and biological properties that make it a valuable compound in research and development.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylsulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S2/c1-14-4-6-15(7-5-14)23(19,20)16-10-12-18(13-11-16)24(21,22)17-8-2-3-9-17/h4-7H,2-3,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOFYQUDRYYPPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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